1,3-Dimethylphenazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H12N2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1,3-dimethylphenazine |
InChI |
InChI=1S/C14H12N2/c1-9-7-10(2)14-13(8-9)15-11-5-3-4-6-12(11)16-14/h3-8H,1-2H3 |
InChI Key |
OUWSJZZLKOOVSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=CC=CC=C3N=C2C(=C1)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,3 Dimethylphenazine and Its Derivatives
Classical and Contemporary Approaches to Phenazine (B1670421) Core Synthesis
The synthesis of the phenazine core has been a subject of extensive research, leading to the development of several named reactions and modern catalytic methods. These approaches offer varying degrees of efficiency, substrate scope, and functional group tolerance.
Wohl-Aue Synthesis and its Modularity for Halogenated Phenazines
The Wohl-Aue reaction is a classical method for synthesizing phenazines, which has been adapted for the modular synthesis of a diverse library of halogenated phenazines (HPs). nih.govresearchgate.net This approach is particularly valuable for creating analogues with potent antibacterial and biofilm-eradicating properties. nih.govmdpi.comrsc.org The modularity of the Wohl-Aue synthesis allows for the introduction of various substituents at different positions of the phenazine scaffold, enabling detailed structure-activity relationship (SAR) studies. mdpi.comresearchgate.net For instance, a library of 20 halogenated phenazines was synthesized using this method to target both planktonic and biofilm-forming bacteria. nih.govresearchgate.net The synthesis often involves the reaction of a nitroarene with an aniline (B41778), followed by further transformations like demethylation and bromination to yield the final halogenated products. rsc.org This method has proven effective for producing a range of substituted phenazines, including those with enhanced antibacterial activities. researchgate.net
Jourdan-Ullmann Coupling and Reductive Ring-Closure Pathways
A prominent pathway for phenazine synthesis involves the Jourdan-Ullmann coupling followed by a reductive ring-closure. This two-step process is particularly effective for the synthesis of phenazine-1-carboxylic acid (PCA) analogues. rroij.com The initial step is a copper-promoted Jourdan-Ullmann C-N coupling reaction between an aniline and a 2-bromo-3-nitrobenzoic acid derivative. rroij.com This is followed by a reductive ring closure, often using sodium borohydride, to form the phenazine ring system. rroij.comrroij.com This methodology allows for the introduction of diverse functionalities at the 6-, 7-, 8-, and 9-positions of the phenazine core by utilizing appropriately substituted anilines. rroij.com While the Jourdan-Ullmann coupling yields can be moderate to high, the subsequent reductive ring closure can sometimes lead to side reactions like over-reduction and dehalogenation. rroij.com Despite these challenges, this pathway offers a step-economic approach to a wide array of phenazine derivatives. researchgate.net
| Reaction Step | Reagents & Conditions | Average Yield |
| Jourdan-Ullmann Coupling | 2-bromo-3-nitrobenzoic acid, aniline, CuCl, Cu powder, N-ethylmorpholine, 2,3-butanediol, 70°C, ~17 hours | 60% rroij.com |
| Reductive Ring Closure | Sodium borohydride, water or methanol, 60-70°C, ~24 hours | 44% rroij.com |
Buchwald–Hartwig Reaction in Phenazine Construction
The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the regioselective synthesis of phenazine derivatives. acs.orgacs.org This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide and an amine, which is a key step in constructing the phenazine precursor, a bis(2-nitrophenyl)amine. acs.org Subsequent reduction of the nitro groups followed by an intramolecular cyclization yields the phenazine core. acs.orgarkat-usa.org This method offers high regioselectivity, allowing for the synthesis of non-symmetrically substituted phenazines with predetermined substitution patterns. acs.orgnih.gov The reaction conditions can be adjusted to accommodate substrates with a variety of functional groups, including both electron-donating and electron-withdrawing groups. acs.org This strategy has been successfully employed in the synthesis of 2,3-dialkoxyphenazines and other complex phenazine structures. acs.orgarkat-usa.org
Beirut Reaction Conditions for Phenazine N-Oxide Derivatives
The Beirut reaction provides a route to phenazine N-oxide derivatives, which are important intermediates and possess biological activity themselves. clockss.orgacs.org This reaction typically involves the condensation of a benzofuroxan (B160326) with a nucleophile, such as a phenolate, leading to a heterocyclic expansion and the formation of a phenazine 5,10-dioxide. rsc.orgresearchgate.net The regioselectivity of the Beirut reaction can be influenced by the electronic properties of the substituents on the benzofuroxan ring. researchgate.netresearchgate.net For instance, the reaction of monosubstituted benzofuroxans can lead to a mixture of positional isomers of the resulting phenazine N-oxides. rsc.orgresearchgate.net Careful control of reaction conditions, including the solvent system and temperature, is crucial for optimizing the yield and purity of the desired product. rsc.org
Regioselective Synthesis of 1,3-Dimethylphenazine and Related Dimethylated Analogues
Achieving regioselectivity in the synthesis of asymmetrically substituted phenazines like this compound presents a significant challenge. Traditional methods often yield mixtures of isomers that are difficult to separate. acs.org An electrochemical method starting from 2,3-dimethylhydroquinone (B130011) and phenylenediamine has been reported to produce the corresponding dimethyl analog of phenazine in good yield. researchgate.net For other dimethylated analogues, such as 7,8-dimethyl-1-hydroxyphenazine 5,10-dioxide, a multi-step synthesis involving the reaction of 4,5-dimethyl-2-nitroaniline (B181755) with 1,2-cyclohexanedione (B122817) followed by oxidation has been developed. rsc.org The enzymatic synthesis of dimethylated phenazines has also been explored, where O-methyltransferases can catalyze the methylation of phenazine precursors, leading to the formation of compounds like 1,6-dimethoxyphenazine. nih.gov
Novel Synthetic Strategies for Derivatization and Functionalization
The functionalization of the phenazine core is crucial for tuning its properties for specific applications. researchgate.netrsc.org Recent strategies have focused on post-functionalization of a pre-formed phenazine ring. rsc.org For instance, the introduction of electron-withdrawing groups through acylation or nucleophilic aromatic substitution (SNAr) on a triamino-phenazinium dye has been shown to dramatically alter the electronic properties of the phenazine core, leading to materials with near-infrared emission. rsc.orgrsc.org
Strategies for Non-Symmetrically Substituted Phenazines
The synthesis of non-symmetrically substituted phenazines presents a significant challenge due to the potential for forming isomeric mixtures. acs.org Traditional methods like the Wohl-Aue or Nietzki-Ernst reactions often result in low yields and a mixture of products, especially with alkoxy-substituted substrates. acs.org To overcome these limitations, modern synthetic strategies have been developed to control the regioselectivity of the substitutions.
One of the most effective methods for achieving regioselective synthesis is the Buchwald-Hartwig amination. acs.orgnih.gov This palladium-catalyzed cross-coupling reaction allows for the precise formation of C-N bonds. A common strategy involves the coupling of a non-symmetrically substituted 4,5-dialkoxy-2-nitroaniline with a 1-bromo-2-nitrobenzene (B46134) derivative. acs.orgnih.gov This is followed by the reduction of the two nitro groups to amines and a subsequent tandem-like oxidation to form the phenazine ring system. acs.orgnih.gov This protocol allows for the synthesis of phenazine derivatives with up to four different substituents at predetermined positions. acs.org
Another innovative approach involves the reaction of polyfluorinated azobenzenes with anilines. researchgate.net This method results in ortho-anilino substituted derivatives that can be converted to non-symmetric phenazines through an acid-catalyzed 6π-electrocyclization-aromatization process. researchgate.net The reaction demonstrates high ortho-regioselectivity, particularly in low-polarity solvents. researchgate.net
Researchers have also explored the oxidative condensation of two different electron-rich amines to create unsymmetrical phenazines. mdpi.com However, this method can be less efficient due to the differential rates of electron transfer from the amine molecules, leading to lower yields of the desired unsymmetrical product. mdpi.com
A summary of yields for various non-symmetrically substituted phenazines synthesized via Buchwald-Hartwig coupling is presented below.
Table 1: Synthesis Yields of Non-Symmetrically Substituted Phenazines via Buchwald-Hartwig Coupling
| Starting Material 1 (4,5-dialkoxy-2-nitroaniline derivative) | Starting Material 2 (1-bromo-2-nitrobenzene derivative) | Phenazine Product | Buchwald-Hartwig Coupling Yield (%) | Phenazine Synthesis Yield (%) |
|---|---|---|---|---|
| 4,5-di-isobutoxy-2-nitroaniline | 1-bromo-4-(tert-butyl)-2-nitrobenzene | 7-(tert-butyl)-2,3-diisobutoxyphenazine | 95 | 85 |
| 4,5-di-hexyloxy-2-nitroaniline | 1-bromo-4-(tert-butyl)-2-nitrobenzene | 7-(tert-butyl)-2,3-dihexyloxyphenazine | 92 | 88 |
| 4,5-di-isobutoxy-2-nitroaniline | 1-bromo-2-nitro-4-(trifluoromethyl)benzene | 2,3-diisobutoxy-7-(trifluoromethyl)phenazine | 89 | 81 |
| 4,5-di-hexyloxy-2-nitroaniline | 1-bromo-2-nitro-4-(trifluoromethyl)benzene | 2,3-dihexyloxy-7-(trifluoromethyl)phenazine | 85 | 83 |
Data sourced from a study on the synthesis of 2,3-dialkoxyphenazine derivatives. acs.org
Development of High-Yield Reaction Conditions and Catalytic Systems
The development of efficient catalytic systems is paramount for achieving high yields in phenazine synthesis. Palladium-based catalysts, particularly in combination with phosphine (B1218219) ligands like BINAP, have proven effective for the double Buchwald-Hartwig amination of substituted bromoanilines to form phenazines. clockss.org This method has been shown to convert a range of bromoanilines with both electron-donating and electron-withdrawing groups into the corresponding disubstituted phenazines in good yields. clockss.org
In addition to palladium, copper-based catalysts have also been employed. A notable example is the use of a water-soluble copper complex with pyridine-2-carboxylate as a ligand to catalyze the synthesis of phenazine from o-iodoaniline in water, achieving a 78% yield. google.com This method is highlighted as environmentally friendly and safe. google.com
Nanocatalysts are another area of active research for improving reaction efficiency. Copper oxide quantum dots supported on magnetic mesoporous silica (B1680970) nanoparticles (M-MSNs/CuO(QDs)) have been used for the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives, with yields ranging from 86–95%. rsc.orgrsc.org This catalyst is reusable and operates under mild thermal conditions. rsc.orgrsc.org Another highly efficient system is a Brønsted-Lewis acidic catalyst, 4,4'-(1,4-phenylene)di(sulfonic)pyridinium tetrachloroferrate (PDSPTCF), used for producing benzo[a]benzo researchgate.netrsc.orgchromeno[2,3-c]phenazine derivatives in high yields under solvent-free conditions. d-nb.info
The optimization of reaction conditions is also crucial. For instance, the reductive ring closure of 2-((phenyl)amino)-3-nitrobenzoic acids to form phenazine-1-carboxylic acid analogues was found to be optimal at around 24 hours at 60-70°C. rroij.com Microwave irradiation has also been utilized to accelerate the synthesis of benzo[a]furo[2,3-c]phenazine derivatives under solvent-free conditions, leading to excellent yields in shorter reaction times. tandfonline.com
Table 2: Comparison of Catalytic Systems for Phenazine Synthesis
| Catalyst | Reaction Type | Substrates | Yield (%) | Key Advantages |
|---|---|---|---|---|
| Pd(OAc)₂ / BINAP | Double Buchwald-Hartwig Amination | Substituted Bromoanilines | up to 95% | Good for unsymmetrically disubstituted phenazines. clockss.org |
| Water-soluble Copper Complex | Catalytic Coupling | o-Iodoaniline | 78% | Environmentally friendly, uses water as a solvent. google.com |
| M-MSNs/CuO(QDs) | Condensation | 2-hydroxy-1,4-naphthoquinone, o-phenylenediamine, aromatic aldehydes, malononitrile | 86-95% | Reusable, mild conditions, high yield. rsc.orgrsc.org |
| PDSPTCF | One-pot Multicomponent Domino Reaction | Benzene-1,2-diamine, 2-hydroxynaphthalene-1,4-dione, aldehydes | High | Synergistic Brønsted-Lewis acidity, solvent-free. d-nb.info |
| H₃PW₁₂O₄₀@Fe₃O₄-ZnO | Multicomponent Reaction | 2-hydroxynaphthalene-1,4-dione, arylglyoxal, indoles | Good to excellent | Solvent-free, microwave irradiation, rapid. tandfonline.com |
Purification and Isolation Techniques for Synthetic Phenazines
The purification and isolation of synthetic phenazines are critical steps to obtain high-purity compounds for characterization and application. Column chromatography is a widely used and effective method for this purpose.
Silica gel column chromatography is the most common technique, utilizing various solvent systems to separate the desired phenazine from byproducts and unreacted starting materials. acs.orgclockss.org The choice of eluent is crucial and is often a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). clockss.orgias.ac.in The polarity of the solvent system is often gradually increased to elute compounds with different polarities. For example, a gradient from 10:1 hexanes:EtOAc to 1:1 hexanes:EtOAc has been used to purify dimethyl phenazine-1,3-dicarboxylate. clockss.org In another instance, a solvent system of 90% (v/v) dichloromethane (B109758) in ethyl acetate was found to be optimal for purifying a phenazine derivative on a silica gel column. thaiscience.info
In some cases, multiple chromatographic steps are necessary to achieve the desired purity. skemman.is For the purification of this compound 5,10-dioxide, after initial extraction, the crude material was subjected to flash column chromatography five times, followed by elution through a silica plug to obtain the purified product. skemman.is
Besides silica gel, other stationary phases can also be used. For instance, an Amberlite XAD-16 resin column was used for the isolation of phenazine-1-carboxylic acid, eluting with 70% (v/v) acetonitrile (B52724) in water. thaiscience.info Gel filtration with Sephadex G-25 has also been reported for phenazine purification. researchgate.net
After column chromatography, the purity of the isolated phenazine is often confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. acs.orgclockss.orgskemman.is The final purified product is typically obtained as a crystalline solid after evaporation of the solvent. acs.orgclockss.org
Biosynthetic Pathways and Microbial Production of Phenazines
Elucidation of Phenazine (B1670421) Biosynthesis Pathways
The journey to producing the core phenazine structure begins with a well-known primary metabolic route.
The biosynthesis of all phenazines originates from the shikimate pathway. acs.orgmpg.de This essential metabolic route is responsible for the production of aromatic amino acids, and it provides the initial building blocks for the phenazine scaffold. nih.govfrontiersin.org The pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), both of which are intermediates in glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. nih.govfrontiersin.org Isotope labeling studies have confirmed that shikimic acid is a direct precursor to phenazines like pyocyanin (B1662382) and phenazine-1-carboxylic acid. mpg.de
Chorismic acid is the final product of the shikimate pathway and serves as a critical branch-point intermediate, diverting carbon flow towards phenazine biosynthesis. acs.orgmpg.de The conversion of chorismic acid to the phenazine core involves several key downstream intermediates. usm.edu
The initial step is the conversion of chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC). usm.eduiucr.org This is followed by the hydrolysis of ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), a reaction catalyzed by an isochorismatase. acs.orgusm.edu DHHA is a significant intermediate, and its accumulation has been observed in mutants where the subsequent biosynthetic step is blocked. researchgate.net DHHA then undergoes isomerization to form 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC). researchgate.net Two molecules of AOCHC are then condensed to create the tricyclic phenazine scaffold. researchgate.net
Enzymology and Genetic Regulation of Phenazine Biosynthesis
The intricate chemical transformations in phenazine biosynthesis are orchestrated by a suite of enzymes encoded by a conserved set of genes.
The core genes required for the synthesis of the initial phenazine product, phenazine-1-carboxylic acid (PCA), are typically clustered together in a phz operon. frontiersin.orgresearchgate.net Five of these genes—phzB, phzD, phzE, phzF, and phzG—are highly conserved across all known phenazine-producing bacteria. scribd.comasm.org
phzE : Encodes an anthranilate synthase-like enzyme that catalyzes the first committed step, the conversion of chorismic acid to ADIC. usm.eduiucr.org
phzD : Encodes an isochorismatase that hydrolyzes ADIC to DHHA. acs.orgusm.edu
phzF : Encodes an isomerase that converts DHHA to AOCHC. usm.eduresearchgate.net This enzyme is crucial and highly conserved. asm.org
phzB : Encodes a condensing enzyme that takes two molecules of the AOCHC precursor and joins them in a head-to-tail fashion to form the tricyclic phenazine ring structure. usm.eduresearchgate.net
phzG : Encodes a flavin-dependent oxidase that is believed to catalyze the final oxidation and aromatization steps, leading to the formation of phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC). usm.eduiucr.org The exact role and substrate of PhzG are still under investigation, but it is essential for the production of the final aromatic phenazine core. iucr.orgresearchgate.net
Interestingly, many pseudomonads possess a phzA gene, which is a homolog of phzB. While inactive on its own, the presence of PhzA significantly enhances the production of PCA. nih.gov
The production of phenazines is tightly regulated at the genetic level, often involving quorum sensing systems, which allows bacteria to coordinate gene expression based on population density. nih.gov In Pseudomonas aeruginosa, the las and rhl quorum-sensing systems, along with the Pseudomonas quinolone signal (PQS), positively regulate the expression of the phz operons. nih.govplos.org
Strategies to overproduce phenazines often involve metabolic engineering. mdpi.com One common approach is to enhance the precursor supply from the shikimate pathway by overexpressing genes like ppsA (encoding PEP synthase) and tktA (encoding transketolase). frontiersin.orgfrontiersin.org Another strategy is the deletion of negative regulatory genes to derepress the phz operon. researchgate.net Furthermore, optimizing fermentation conditions, such as nutrient composition and feeding strategies, has proven effective in increasing yields. mdpi.comacs.org For instance, fed-batch fermentation strategies have led to significantly higher production of PCA. mdpi.com
Microbial Production of Phenazines, including Dimethylated Analogues
A wide variety of bacteria, particularly from the genera Pseudomonas and Streptomyces, are known to produce phenazines. frontiersin.org While phenazine-1-carboxylic acid (PCA) and pyocyanin are among the most studied, a diverse array of over 180 naturally occurring phenazine derivatives have been identified. researchgate.netacs.org
The production of specific phenazine derivatives, including dimethylated analogs like 1,3-dimethylphenazine, is typically accomplished through the action of modifying enzymes that act on the core phenazine scaffold. mdpi.com For example, the enzyme PhzM is a methyltransferase that can add a methyl group to the phenazine ring. mdpi.com While the direct microbial production of this compound is not as commonly reported as other derivatives, the enzymatic machinery for phenazine modification exists in various microorganisms. The production of specific, less common phenazines can often be achieved through the engineering of microbial cell factories, where genes for specific modifying enzymes are introduced into a host strain that efficiently produces the core phenazine precursor. nih.gov This approach allows for the targeted synthesis of desired phenazine structures.
Based on a comprehensive review of the available scientific literature, there is no specific information regarding the microbial biosynthesis of the compound this compound. While the biosynthesis of a wide array of phenazine derivatives by various microorganisms is well-documented, the pathways for the production of this particular dimethylated isomer have not been described.
The provided outline focuses on the biosynthetic production of a chemical compound by Pseudomonas species, Streptomyces species, and through metabolic engineering. However, since the natural biosynthetic pathways for this compound are not reported in the scientific literature, it is not possible to generate an article that accurately adheres to the requested structure and focus.
Research extensively covers the production of other phenazines, such as phenazine-1-carboxylic acid (PCA), pyocyanin, and phenazine-1-carboxamide (B1678076) (PCN), by the specified microbial genera. skemman.isfrontiersin.orgrroij.com Furthermore, numerous studies detail the metabolic engineering of these pathways to enhance yields or create novel derivatives. frontiersin.orgnih.gov
Conversely, mentions of this compound in chemical literature are primarily in the context of chemical synthesis methodologies rather than microbial production. acs.org
Therefore, due to the lack of foundational information on the biosynthesis of this compound, an article detailing its production as per the provided outline cannot be constructed.
Structural Elucidation and Advanced Spectroscopic Characterization
X-ray Crystallography for Precise Molecular Geometry
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
While a complete, experimentally verified, and assigned ¹H and ¹³C NMR dataset for 1,3-Dimethylphenazine is not extensively reported in the literature, the expected spectral features can be predicted based on the principles of NMR spectroscopy and data from analogous phenazine (B1670421) derivatives. The asymmetry of the 1,3-disubstitution pattern would result in a unique set of signals for each proton and carbon atom in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 8.5 | 125 - 135 |
| Aromatic C (quaternary) | - | 140 - 145 |
| Aromatic C-CH₃ | - | 130 - 140 |
| CH₃ | 2.5 - 3.0 | 15 - 25 |
Note: These are estimated ranges and actual experimental values may vary depending on the solvent and other experimental conditions.
A detailed analysis using two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be necessary for the unambiguous assignment of all proton and carbon signals.
¹⁵N NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide valuable information about the electronic environment of nitrogen atoms. In phenazine derivatives, the chemical shifts of the nitrogen atoms are sensitive to the nature and position of substituents on the aromatic rings.
For this compound, the two nitrogen atoms are in non-equivalent chemical environments due to the asymmetric substitution pattern. This would be expected to give rise to two distinct signals in the ¹⁵N NMR spectrum. The precise chemical shifts would be influenced by the electron-donating effect of the two methyl groups. By comparing the observed ¹⁵N chemical shifts with those of other substituted phenazines, it is possible to gain insights into the electronic effects of the substituents and confirm the substitution pattern.
For largely planar and rigid aromatic systems like this compound, the scope for significant conformational isomerism is limited. The primary conformational aspect to consider would be the rotational orientation of the methyl groups. At room temperature, it is expected that the rotation of the methyl groups would be rapid on the NMR timescale, resulting in time-averaged signals.
Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could be employed to probe the spatial proximity between the protons of the methyl groups and the adjacent aromatic protons. This could provide information about the preferred, albeit rapidly interconverting, orientations of the methyl groups relative to the plane of the phenazine ring.
Vibrational and Electronic Spectroscopic Analysis
Vibrational and electronic spectroscopy provide complementary information to NMR by probing the vibrational energy levels and electronic transitions within the molecule.
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands.
Table 2: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibrations of the C-H bonds on the aromatic rings. |
| Aliphatic C-H Stretch | 2850 - 3000 | Stretching vibrations of the C-H bonds in the methyl groups. |
| Aromatic C=C Stretch | 1450 - 1600 | In-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings. |
| C-N Stretch | 1300 - 1350 | Stretching vibrations of the carbon-nitrogen bonds within the phenazine core. |
| C-H Bend | 700 - 900 | Out-of-plane bending vibrations of the C-H bonds on the aromatic rings, which can be diagnostic of the substitution pattern. |
The specific frequencies and intensities of these bands provide a unique "fingerprint" for this compound, allowing for its identification and the confirmation of the presence of its key functional groups.
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within this compound. The phenazine core, an aromatic N-heterocycle, possesses a conjugated π-system that gives rise to characteristic absorption and emission spectra. The absorption bands observed are primarily due to π → π* and n → π* transitions.
The high-energy π → π* transitions are typically responsible for the strong absorption bands observed in the UV region, while the lower-energy n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, often appear as weaker, longer-wavelength absorptions. The substitution of two methyl groups on the phenazine ring is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the parent phenazine molecule, due to the electron-donating inductive effect of the alkyl groups.
While specific experimental data for this compound is not extensively reported in publicly available literature, the expected absorption maxima can be inferred from data on phenazine and related derivatives. The emission spectrum (fluorescence) is typically observed at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift) and provides information about the electronic structure of the excited state. For many phenazine derivatives, the fluorescence quantum yield can be highly dependent on the solvent environment. mdpi.comresearchgate.net
Table 1: Representative UV-Vis Absorption Data for Phenazine and a Related Derivative in Solution Note: This table provides context based on related compounds, as specific experimental data for this compound is not readily available in the cited literature.
| Compound | Solvent | Absorption Maxima (λmax) in nm | Molar Absorptivity (ε) in L·mol⁻¹·cm⁻¹ |
| Phenazine | Ethanol | ~250, ~361 | ~125,900, ~14,100 |
| 5,10-dihydrophenazine (B1199026) derivative | Dichloromethane (B109758) | ~310, ~380 | Not Reported |
Based on these data, this compound is predicted to exhibit strong absorption bands in the 250-260 nm and 360-390 nm regions.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an essential technique for the detection and characterization of paramagnetic species, including the radical cation or anion of this compound. This technique is exclusively sensitive to molecules with one or more unpaired electrons. unibo.it The generation of a this compound radical, typically through electrochemical oxidation or reduction, would produce a species amenable to EPR analysis.
The resulting EPR spectrum provides two primary pieces of information:
The g-factor: This value is determined by the position of the signal and is characteristic of the electronic environment of the unpaired electron. For organic radicals involving nitrogen and carbon, the g-value is typically close to that of a free electron (g ≈ 2.0023), with slight deviations providing insight into the radical's structure. washington.edu
Hyperfine Coupling: The interaction of the unpaired electron with magnetic nuclei (such as ¹H and ¹⁴N) within the molecule splits the EPR signal into multiple lines. The pattern and spacing of these lines (the hyperfine coupling constant, a) reveal the distribution of the unpaired electron's spin density across the molecule, effectively mapping the radical's structure.
For the this compound radical cation, significant hyperfine coupling would be expected with the two ¹⁴N nuclei (nuclear spin I=1), the protons on the aromatic rings, and the protons of the two methyl groups. Analysis of this complex hyperfine structure is crucial for confirming the radical's identity and understanding its electronic distribution. acs.orgresearchgate.net
Table 2: Predicted EPR Hyperfine Coupling Constants for the this compound Radical Cation Note: These values are hypothetical and based on typical constants for aromatic nitrogen-containing radicals, as direct experimental data for the this compound radical is not available in the searched literature.
| Interacting Nucleus | Number of Nuclei | Predicted Hyperfine Coupling Constant (a) in Gauss (G) |
| ¹⁴N | 2 | 5.0 - 7.0 G |
| Aromatic ¹H | 6 | 0.5 - 4.0 G (position dependent) |
| Methyl ¹H | 6 | 2.0 - 5.0 G |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the precise molecular weight and structural details of this compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₄H₁₂N₂, giving it a monoisotopic mass of approximately 208.1000 g/mol .
In a typical electron ionization (EI) mass spectrum, this compound is expected to display a prominent molecular ion peak (M⁺•) at an m/z (mass-to-charge ratio) of 208, owing to the stability of the aromatic phenazine ring system. libretexts.org The energetic molecular ion then undergoes characteristic fragmentation, providing a unique fingerprint for the molecule.
The most anticipated fragmentation pathways include:
Loss of a hydrogen radical (•H): This would produce a stable [M-1]⁺ ion at m/z 207.
Loss of a methyl radical (•CH₃): This is a very common fragmentation for methylated aromatic compounds, leading to a highly stable [M-15]⁺ ion at m/z 193. wikipedia.org This is often the base peak (the most intense peak) in the spectrum.
Loss of acetonitrile (B52724) (CH₃CN): A rearrangement followed by fragmentation could lead to the loss of a neutral acetonitrile molecule, resulting in an [M-41]⁺ ion.
Further fragmentation of the ring structure can lead to smaller ions, but the M⁺• and [M-15]⁺ peaks are expected to be the most diagnostic. researchgate.netchemguide.co.uk
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound Note: The m/z values are calculated based on the molecular formula, and fragmentation pathways are predicted from established principles of mass spectrometry for aromatic compounds.
| m/z (Mass/Charge) | Proposed Ion Structure | Proposed Neutral Loss |
| 208 | [C₁₄H₁₂N₂]⁺• (Molecular Ion) | None |
| 207 | [C₁₄H₁₁N₂]⁺ | •H |
| 193 | [C₁₃H₉N₂]⁺ | •CH₃ |
| 180 | [C₁₃H₈N]⁺ | •HCN from m/z 207 |
| 165 | [C₁₂H₇N]⁺ | •HCN from m/z 193 |
Electronic Structure and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules such as 1,3-Dimethylphenazine. DFT calculations are used to determine optimized molecular geometries, predict electronic properties, and analyze chemical reactivity. unimib.itscirp.org
The first step in most quantum chemical calculations is the optimization of the molecule's geometry to find its most stable, lowest-energy structure. scirp.orgresearchgate.net For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-31G*, are effective for this purpose. nih.govmdpi.com
The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For the parent phenazine (B1670421) molecule, structural parameters obtained by B3LYP/6-31G* geometry optimization show good agreement with available experimental data. nih.gov The introduction of two methyl groups at the 1 and 3 positions of the phenazine core is expected to cause minor distortions in the planarity of the aromatic system due to steric hindrance and electronic effects. Conformational analysis would focus on the orientation of the methyl groups relative to the phenazine ring system to identify the most stable rotamers. researchgate.net
Table 1: Predicted Structural Parameters of this compound from DFT Optimization Note: This table presents typical, illustrative values expected from a DFT/B3LYP calculation for similar aromatic systems, as specific published data for this compound is not available.
| Parameter | Description | Predicted Value |
|---|---|---|
| C-N Bond Length | Average bond length in the central pyrazine (B50134) ring | ~1.34 Å |
| C-C Bond Length (Aromatic) | Average bond length within the benzene rings | ~1.40 Å |
| C-C Bond Length (Methyl) | Bond between ring carbon and methyl carbon | ~1.51 Å |
| C-H Bond Length (Methyl) | Average C-H bond in the methyl groups | ~1.09 Å |
| C-N-C Bond Angle | Angle within the central pyrazine ring | ~117° |
| C-C-C Bond Angle | Angle within the outer benzene rings | ~120° |
DFT is highly effective for predicting key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial frontier molecular orbitals that determine a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. edu.krd A small gap suggests the molecule is more reactive and can be easily excited. schrodinger.com The HOMO-LUMO gap can be correlated with the electronic absorption spectra of the molecule. researchgate.net
Molecular Electrostatic Potential (MEP) Maps are another valuable output of DFT calculations. uni-muenchen.de MEP maps visualize the charge distribution across the molecule, indicating regions of positive and negative electrostatic potential. wolfram.comucsb.edu These maps are useful for predicting how a molecule will interact with other charged or polar species. researchgate.net In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, the nitrogen atoms are expected to be regions of high negative potential, while the hydrogen atoms of the methyl groups and the aromatic rings would exhibit positive potential.
Table 2: Calculated Electronic Properties of this compound Note: Values are illustrative and represent typical results from DFT calculations on phenazine derivatives.
| Property | Description | Illustrative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.4 eV |
Beyond visual MEP maps, DFT allows for the quantitative analysis of charge distribution through methods like Mulliken or Natural Bond Orbital (NBO) population analysis. This provides partial atomic charges on each atom, offering insight into the electronic effects of the methyl substituents on the phenazine core.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. nih.govsemanticscholar.org These parameters help in quantifying the molecule's reactivity, stability, and interaction tendencies. mdpi.comresearchgate.net
Table 3: Key Chemical Reactivity Parameters from DFT
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution; related to the HOMO-LUMO gap. edu.krd |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | A measure of the energy lowering of a molecule when it accepts electrons. |
Molecular Dynamics (MD) Simulations
While DFT provides a static, time-independent picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govmdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual microscope to observe molecular interactions and conformational changes. dovepress.comnih.gov
MD simulations can be used to study this compound in condensed phases. In a simulated liquid state (e.g., dissolved in a solvent), the simulations can reveal how the molecule tumbles, vibrates, and interacts with surrounding solvent molecules. Key intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, can be identified and characterized.
In the solid state, MD simulations can be used to study the packing of molecules in a crystal lattice. mdpi.com These simulations help in understanding the forces that stabilize the crystal structure, such as π-π stacking between the aromatic phenazine cores of adjacent molecules. The collective motions and vibrations within the crystal can also be analyzed.
Although the phenazine core is largely rigid, the methyl groups possess rotational freedom. MD simulations allow for the study of the conformational flexibility of these groups and the molecule as a whole. mdpi.comnih.gov Key metrics derived from MD trajectories, such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), are used to quantify this flexibility. nih.gov
RMSF calculates the fluctuation of individual atoms or groups of atoms, highlighting the most flexible regions of the molecule. For this compound, the atoms of the methyl groups would be expected to show the highest RMSF values.
These simulations can also predict how the molecule's structure responds to changes in its environment, such as variations in temperature or pressure. nih.gov
Quantum Chemical Analysis of Redox Potentials and Electron Transfer Mechanisms
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in predicting and understanding the electrochemical properties of phenazine derivatives. These theoretical investigations provide valuable insights into how structural modifications influence redox potentials and electron transfer kinetics, which are crucial for applications such as organic redox flow batteries.
The redox potential of the phenazine core is sensitive to the nature and position of substituent groups. Functional groups are broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). Methyl groups, as are present in this compound, are considered electron-donating. Theoretical studies on monosubstituted phenazines have shown that EDGs tend to lower the reduction potential, making the molecule easier to oxidize and harder to reduce. Conversely, EWGs increase the redox potential.
A systematic DFT study on various phenazine derivatives revealed that the position of the substituent significantly impacts the redox potential. rsc.org The phenazine structure has two distinct substitution sites, referred to as R1 (positions 1, 4, 6, 9) and R2 (positions 2, 3, 7, 8). The introduction of a single methyl group at either position is predicted to decrease the first reduction potential compared to the parent phenazine. For this compound, with methyl groups at both an R1 and an R2 type position, the combined effect of these two electron-donating groups is expected to result in a more negative redox potential than that of unsubstituted phenazine. High-throughput DFT modeling has demonstrated that strategic functionalization with EDGs can yield redox potentials that are equal to or even more negative than fully functionalized derivatives. rsc.org
The following table illustrates the predicted effect of electron-donating and electron-withdrawing groups on the first redox potential of the phenazine core based on computational studies.
| Functional Group | Group Type | Predicted Effect on First Redox Potential |
| -CH₃ (Methyl) | Electron-Donating | Decrease |
| -NH₂ (Amino) | Strong Electron-Donating | Significant Decrease |
| -OH (Hydroxyl) | Electron-Donating | Decrease |
| -CN (Cyano) | Strong Electron-Withdrawing | Significant Increase |
| -NO₂ (Nitro) | Strong Electron-Withdrawing | Significant Increase |
| -F (Fluoro) | Electron-Withdrawing | Increase |
This table is a generalized representation based on computational studies of various phenazine derivatives.
Beyond thermodynamics (redox potential), quantum chemical analysis also sheds light on the kinetics of electron transfer. The reorganization energy (λ) is a key parameter that describes the energy required for the structural rearrangement of the molecule and its solvent shell during electron transfer. A lower reorganization energy generally corresponds to a faster electron transfer rate. Computational studies have predicted that many phenazine derivatives have structural stabilities, as indicated by reorganization energies and RMSD values between oxidized and reduced states, that are similar to or even better than other commonly used organic redox-active molecules. rsc.org While specific calculations for this compound are not available, the rigid nature of the phenazine core suggests that it would likely exhibit favorable electron transfer kinetics.
Computational Studies on DNA Binding Mechanisms
Computational methods, especially molecular docking and molecular dynamics simulations, are powerful tools for investigating the potential interactions between small molecules and biological macromolecules like DNA. While specific computational studies on the DNA binding of this compound are not prominent in the literature, the general binding mechanisms of phenazine derivatives have been explored, providing a framework for predicting its likely behavior.
Phenazines, being planar aromatic systems, are known to interact with DNA primarily through intercalation. This binding mode involves the insertion of the planar molecule between the base pairs of the DNA double helix. Molecular docking studies on other phenazine derivatives, such as 2,3-diaminophenazine, have been performed to determine their binding affinities and preferred orientations with DNA. researchgate.net These studies often calculate a binding energy, with more negative values indicating a more stable interaction.
For a molecule like this compound, a computational docking study would typically involve the following steps:
Preparation of the Receptor and Ligand: A 3D structure of a DNA segment (the receptor) is obtained, often from a protein data bank. The 3D structure of this compound (the ligand) is generated and its energy is minimized.
Docking Simulation: A docking software is used to explore various possible binding poses of the ligand within the DNA structure, typically targeting the minor or major grooves, or the intercalation site.
Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, between the ligand and the DNA bases or backbone.
Based on the structure of this compound, it is plausible that it would intercalate into the DNA helix. The two methyl groups might influence its binding affinity and specificity. For instance, they could sterically hinder certain binding orientations or form favorable hydrophobic interactions within the intercalation pocket.
The table below outlines the typical computational approaches used to study small molecule-DNA interactions and the type of information they provide, which would be applicable to an analysis of this compound.
| Computational Method | Information Obtained | Relevance to this compound-DNA Binding |
| Molecular Docking | Predicts preferred binding mode (e.g., intercalation, groove binding), binding affinity (scoring), and key intermolecular interactions. | Would provide initial insights into how this compound fits into the DNA structure and the primary forces driving the interaction. |
| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of the ligand-DNA complex over time, assessing the stability of the binding pose and conformational changes. | Could be used to validate the stability of the docked pose of this compound and observe how the DNA structure adapts to its presence. |
| Free Energy Calculations (e.g., MM/PBSA, MM/GBSA) | Provides a more accurate estimation of the binding free energy by considering solvent effects and entropic contributions. | Would offer a more quantitative prediction of the binding strength between this compound and DNA. |
These computational approaches have been successfully applied to various phenazine-based compounds, confirming their ability to bind to DNA and elucidating the molecular details of these interactions. researchgate.net Such studies are crucial for the rational design of new molecules with specific DNA binding properties.
Redox Chemistry and Electron Transfer Mechanisms
Electrochemical Characterization of 1,3-Dimethylphenazine and Analogues
The electrochemical behavior of this compound and related phenazine (B1670421) compounds is central to their function. This is characterized by their ability to undergo reversible oxidation-reduction reactions, which can be coupled with proton transfer, depending on the environment.
Reversible Oxidation-Reduction Pathways and Redox Potentials
N,N'-dimethylphenazine (DMPZ), a close analogue of this compound, demonstrates stable and reversible successive one-electron redox reactions. In solvents with a low donor number, such as acetonitrile (B52724), cyclic voltammetry shows two distinct redox peaks. The specific energy of N,N'-substituted phenazine cathodes in dual-ion batteries can reach 622 Wh kg−1, with reversible two-electron transfers occurring at 3.7 and 3.1 V. In a lithium-ion battery setup with a Li4Ti5O12 anode, the DMPZ cathode exhibits voltage plateaus at 2.2 and 1.6 V.
The reversibility of these reactions is significantly influenced by the solvent. In high-donor-number solvents like dimethyl sulfoxide (B87167) (DMSO), the second multi-electron transfer is no longer reversible. This is attributed to the demethylation of DMPZ during the second oxidation process. The redox potential of phenazine derivatives can be tuned by the addition of electron-donating or electron-withdrawing functional groups. For instance, N,N-dimethyl-phenazine (DMPZ) has a first oxidation peak at 1.82 V.
Proton-Coupled Electron Transfer Processes
Proton-coupled electron transfer (PCET) is a fundamental process where an electron and a proton are transferred together in a single concerted step or in separate, sequential steps. This mechanism is crucial in many biological and chemical energy conversion processes as it can avoid high-energy intermediates. In PCET, the transfer of an electron and a proton can be from different orbitals on the donor to different orbitals on the acceptor.
While specific studies on the proton-coupled electron transfer processes of this compound are not extensively detailed in the available research, the general principles of PCET are highly relevant to the redox chemistry of phenazine compounds. The nitrogen atoms in the phenazine ring can act as proton acceptors, and the redox state of the molecule can significantly influence the pKa of these sites. This interplay between electron and proton transfer is critical for the biological function of many phenazine derivatives.
Role as Electron Shuttles in Chemical and Biological Systems
Phenazines, including this compound, are well-known for their ability to act as electron shuttles, facilitating redox reactions in various environments.
Facilitation of Microbial Energy Metabolism
Phenazines play a crucial role as electron shuttles in microbial energy metabolism. These compounds are produced by various bacteria and are involved in a range of biological processes. They can accept electrons from microbial metabolism and transfer them to external electron acceptors, a process vital for the survival of microorganisms in oxygen-limited environments. For example, phenazines produced by Pseudomonas aeruginosa are essential for its anaerobic survival.
Interactions with Redox Enzymes and Molecular Targets
Phenazines can interact with various redox enzymes and components of the electron transport chain. They have been shown to be reduced by cytoplasmic enzymes and can oxidize NAD(P)H. Specifically, the periplasmic PQQ-dependent glucose dehydrogenase (Gcd) in P. aeruginosa and P. putida is capable of reducing phenazines like phenazine-1-carboxylic acid (PCA) and pyocyanin (B1662382) (PYO).
The interaction with these enzymes allows phenazines to divert electrons from the cell's primary metabolic pathways to external acceptors. This is not only important for the physiology of the producing organism but also has implications for biotechnological applications such as microbial fuel cells. The ability of phenazines to cross cell membranes allows them to shuttle electrons between intracellular and extracellular environments, effectively linking cytoplasmic metabolism with external redox processes.
Influence of Methyl Substituents on Redox Stability and Reactivity
The presence and position of substituents on the phenazine ring, such as methyl groups, have a significant impact on the molecule's redox properties. The electronic behavior of these functional groups plays a key role in determining the redox potential of phenazine derivatives.
Electron-donating groups, like methyl groups, tend to shift the redox potential to more negative values. For example, the redox potential of 2-methylphenazine (B94845) is -0.143 V (vs. SHE), which is slightly more negative than that of unsubstituted phenazine (-0.158 V vs. SHE). This is because electron-donating groups increase the electron density on the phenazine core, making it easier to oxidize (lose an electron) and harder to reduce (gain an electron).
Dissolution Mechanisms and Shuttle Effects in Organic Battery Systems
The solubility of organic electrode materials in battery electrolytes is a significant drawback that can lead to performance issues. researchgate.net In the case of this compound (DMPZ), its high solubility is a key factor contributing to the shuttle effect, a phenomenon that can cause unstable capacity and low coulombic efficiency in organic batteries. researchgate.netnih.gov
The shuttle effect is often likened to that in lithium-sulfur batteries, where dissolved redox-active species migrate between the electrodes, leading to a form of self-discharge and short-circuiting of the cell. researchgate.net However, extensive research into DMPZ reveals a more complex mechanism than simple molecular diffusion. researchgate.netnih.gov
The Role of Electron Hopping in the Shuttle Effect
A poor correlation was observed between the solubility of DMPZ and the operational performance of the battery, indicating that solubility alone does not fully account for the detrimental effects. researchgate.netnih.gov Instead, the process of electron self-exchange appears to be the dominant factor. nih.gov
To counteract this electron-hopping process, two primary strategies have been proposed:
Anode Pre-treatment: Forming a solid-electrolyte interface on the anode can help to prevent the unwanted reactions. nih.gov
Use of DMPZ Salt: Utilizing DMPZ salt as the active material, rather than the neutral DMPZ, has been shown to be an effective counter-measure. nih.gov
These approaches have demonstrated improvements in both coulombic efficiency and capacity retention, suggesting that the solubility of organic materials like DMPZ does not have to be a barrier to their application in batteries. nih.gov
Redox Chemistry and Structural Evolution
The redox mechanism of DMPZ involves a reversible two-step process. rsc.org During battery operation, DMPZ undergoes significant and reversible structural changes. rsc.org These changes can be observed through various spectroscopic methods:
UV/Vis Absorption Spectroscopy: The as-prepared electrode shows a characteristic peak for DMPZ at 336 nm. rsc.org Upon one-electron oxidation (half-charged state), two new absorption bands appear at 350 nm and 450 nm, which are likely due to the formation of radical cations. rsc.org When fully charged, the 350 nm peak shifts further to 370 nm. rsc.org This process is reversed during discharge. rsc.org
FTIR Spectroscopy: The Fourier-transform infrared (FTIR) spectra of DMPZ also show reversible changes during charging and discharging. rsc.org Many of the peaks observed in the resting state gradually disappear during the charging process and then reappear upon discharge. rsc.org This is attributed to the delocalized electrons in the heterocyclic system of DMPZ during the redox reactions, which affect the vibrational modes of the molecule. rsc.org The full recovery of the FTIR spectra after a cycle indicates the high reversibility and stability of the DMPZ molecular structure. rsc.org
X-ray Photoelectron Spectroscopy (XPS): XPS scans confirm the reversible redox reaction around the nitrogen atoms in the pyrazine (B50134) ring of the DMPZ molecule during the battery's cycling. rsc.org
The following table summarizes the key spectroscopic changes observed in DMPZ during battery operation:
| Spectroscopic Method | State of Charge | Observed Features |
| UV/Vis Absorption | As-prepared | Characteristic peak at 336 nm |
| Half-charged | Two separate absorption bands at 350 nm and 450 nm | |
| Fully charged | Absorption at 350 nm red-shifts to 370 nm | |
| FTIR | Charging | Gradual disappearance of characteristic peaks |
| Discharging | Recovery of characteristic peaks | |
| XPS | Cycling | Reversible redox reaction around nitrogen atoms in the pyrazine ring |
Electrochemical Behavior in Different Electrolytes
The electrochemical activity and reversibility of DMPZ are significantly influenced by the type of electrolyte solvent used. ibs.re.kr For example, in a tetraethylene glycol dimethyl ether (TEGDME) electrolyte with LiTFSI, DMPZ exhibits reversible two-step redox reactions. rsc.org However, in the presence of strong nucleophiles, a new redox reaction can appear, which is attributed to the demethylation of DMPZ during the second oxidation process, leading to the formation of 5-methyl-phenazinium-type products. ibs.re.kr
The choice of electrolyte also impacts the redox potential. Density functional theory (DFT) calculations have shown that the redox potential of phenazine derivatives is sensitive to the dielectric constant of the solvent, particularly in solvents with low dielectric constants. rsc.org
Interactions Within Biological Systems: Mechanistic Insights
Molecular Mechanisms of Antimicrobial Activity
The antimicrobial effects of 1,3-Dimethylphenazine are multifaceted, involving the induction of cellular stress and the disruption of fundamental physiological processes. These mechanisms contribute to its ability to inhibit the growth of a range of microorganisms.
A primary mechanism underlying the antimicrobial action of many phenazine (B1670421) compounds is their ability to undergo redox cycling, a process that generates reactive oxygen species (ROS). While direct studies on this compound are limited, the broader class of phenazines is known to accept electrons from cellular reducing agents, such as NADH or NADPH, and subsequently transfer them to molecular oxygen. This catalytic cycle produces superoxide (B77818) radicals (O₂⁻), which can be further converted to other ROS, including hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).
The accumulation of these ROS within a microbial cell leads to a state of oxidative stress. This imbalance between the production of ROS and the cell's ability to detoxify them results in widespread damage to vital cellular components. Lipids, proteins, and nucleic acids are all susceptible to oxidative damage, which can lead to lipid peroxidation, protein denaturation, and DNA mutations, ultimately culminating in cell death. The redox potential of the phenazine core is a key determinant in the efficiency of this ROS generation.
The generation of ROS and direct interactions of the this compound molecule can significantly disrupt cellular metabolism. Key metabolic enzymes, particularly those with susceptible thiol groups in their active sites, are prone to inactivation by oxidative stress. This can lead to the inhibition of critical metabolic pathways, such as cellular respiration and nutrient assimilation, thereby depriving the microorganism of the energy and building blocks necessary for survival.
Furthermore, the lipophilic nature of the phenazine ring allows it to intercalate into the lipid bilayer of cellular membranes. This insertion can disrupt the structural integrity and fluidity of the membrane. Consequently, essential functions of the cell membrane, including maintaining electrochemical gradients, regulating the transport of nutrients and ions, and serving as a barrier to the external environment, can be compromised. This loss of membrane integrity can lead to the leakage of intracellular contents and ultimately, cell lysis.
Phenazine compounds, as a class, are recognized for their broad-spectrum antimicrobial activity, exhibiting inhibitory effects against a variety of both Gram-positive and Gram-negative bacteria, as well as various fungal species. While comprehensive and specific data for this compound is not extensively documented in publicly available literature, the general mechanisms of action described above—oxidative stress and membrane disruption—are broadly effective against a wide range of microorganisms.
The efficacy against different microbial types can vary depending on the specific substitutions on the phenazine ring, which influence the compound's solubility, redox potential, and ability to penetrate different cell wall structures. For instance, the thick peptidoglycan layer of Gram-positive bacteria and the outer membrane of Gram-negative bacteria present different barriers that can affect the compound's access to its cellular targets. Similarly, the chitin-rich cell wall of fungi presents a unique challenge. The table below provides hypothetical minimum inhibitory concentration (MIC) values to illustrate the concept of broad-spectrum activity, though specific experimental data for this compound is needed for confirmation.
Interactive Table: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Microorganism | Type | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 16 |
| Bacillus subtilis | Gram-positive Bacteria | 32 |
| Escherichia coli | Gram-negative Bacteria | 64 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 128 |
| Candida albicans | Fungus (Yeast) | 32 |
| Aspergillus niger | Fungus (Mold) | 64 |
Note: These values are illustrative and not based on specific experimental results for this compound.
Interactions with Nucleic Acids
Beyond its effects on cellular metabolism and membranes, the planar aromatic structure of this compound suggests a potential for direct interaction with nucleic acids, a hallmark of many phenazine derivatives.
The planar, polycyclic aromatic ring system of this compound is a key structural feature that allows it to insert itself between the base pairs of a DNA double helix. This process, known as intercalation, leads to a distortion of the DNA structure, causing it to unwind and lengthen. The stability of the intercalated complex is typically governed by van der Waals forces and hydrophobic interactions between the phenazine ring and the stacked base pairs. The methyl groups at the 1 and 3 positions may influence the binding affinity and specificity of this interaction.
This physical distortion of the DNA helix can have profound biological consequences, as it can interfere with the binding of proteins that are essential for DNA processing.
The structural changes in DNA induced by the intercalation of this compound can create significant roadblocks for the cellular machinery responsible for DNA replication and transcription. DNA polymerases and RNA polymerases, the enzymes that synthesize new DNA and RNA strands, respectively, may be physically obstructed by the intercalated molecule. This can lead to a stalling or complete arrest of the replication fork and the transcription bubble.
Inhibition of DNA replication prevents the cell from dividing and proliferating, which is a potent bacteriostatic or fungistatic effect. Similarly, the disruption of transcription halts the synthesis of messenger RNA (mRNA), which in turn prevents the production of essential proteins required for all cellular functions. This multifaceted interference with the central dogma of molecular biology underscores the potential of this compound as an antimicrobial agent.
Influence on Cellular Bioenergetics and Biochemical Pathways
The defining characteristic of phenazines is their redox activity, which allows them to directly interfere with cellular energy metabolism. They act as mobile electron carriers, or shuttles, capable of accepting electrons from reduced molecules like NAD(P)H and donating them to various acceptors, including components of the electron transport chain (ETC). nih.govmit.edu
This ability allows phenazines to uncouple oxidative phosphorylation by shunting electrons away from the endogenous respiratory pathway. nih.gov In organisms not adapted to their presence, this disruption of electron flow can halt ATP synthesis and lead to metabolic collapse.
For the producing organism, however, this same property is a physiological advantage. Under hypoxic or anoxic conditions, phenazines help maintain redox homeostasis by re-oxidizing the surplus of NAD(P)H generated during fermentation, a process that sustains a membrane potential and supports survival. mit.edu Phenazine production can also influence the expression of primary respiratory enzymes, demonstrating a deep integration between this secondary metabolite and central energy metabolism. biorxiv.org For example, pyocyanin (B1662382) production in P. aeruginosa was found to decrease the activity of pyruvate (B1213749) dehydrogenase (PDH), altering carbon flux to enhance antibiotic resistance. asm.org
Cytotoxicity Mechanisms in Model Cell Systems (excluding human clinical data)
The cytotoxic effects of phenazines are primarily attributed to their ability to generate reactive oxygen species (ROS). nih.gov In the presence of oxygen, phenazines can undergo redox cycling where they are reduced by cellular reductants (e.g., NADPH) and then rapidly re-oxidized by molecular oxygen. This cycle produces superoxide radicals (O₂⁻), which can be further converted to other damaging ROS like hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). nih.gov
The resulting oxidative stress overwhelms the antioxidant defenses of susceptible cells, leading to widespread damage of lipids, proteins, and DNA, ultimately causing cell death. This is a key mechanism by which phenazine-producing bacteria compete against other microbes, including fungi and other bacteria. nih.govfrontiersin.org
In addition to ROS generation, some phenazine derivatives have been found to interfere with topoisomerase I and II activities in eukaryotic cells. nih.gov Since cancer cells often have high levels of topoisomerases, they are particularly susceptible to this mode of action. Studies on HeLa cell cultures have shown that phenazines can induce the formation of apoptotic bodies, suggesting that they can trigger programmed cell death. researchgate.net
Table 3: Summary of Phenazine Cytotoxicity Mechanisms
| Mechanism | Description | Target Cell Type | Reference(s) |
| ROS Generation | Redox cycling of phenazines produces superoxide and other ROS, causing oxidative stress. | Bacteria, Fungi, Eukaryotic cells | nih.govmdpi.com |
| Topoisomerase Inhibition | Interferes with the activity of topoisomerase I and II, disrupting DNA replication and repair. | Eukaryotic cells (e.g., tumor cells) | nih.gov |
| Apoptosis Induction | Triggers programmed cell death pathways in eukaryotic cells. | HeLa cells | researchgate.net |
Advanced Applications in Materials Science and Technology
Application as Redox Mediators in Energy Storage Devices
1,3-Dimethylphenazine, often referred to as DMPZ in scientific literature, has emerged as a promising redox mediator, particularly in the realm of advanced battery technologies. Its ability to act as an electron-hole carrier facilitates the otherwise sluggish electrochemical reactions at the cathode of batteries.
In the context of Lithium-Oxygen (Li-O₂) batteries, the addition of this compound as a redox mediator has been shown to significantly improve the reversibility of the oxygen reduction reaction (ORR) and the oxygen evolution reaction (OER). These reactions are fundamental to the charge and discharge processes of Li-O₂ batteries. The presence of DMPZ helps to lower the side reactions that typically limit the rechargeability of these high-energy-density batteries. Studies have demonstrated that in electrolytes based on Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in dimethyl sulfoxide (B87167) (DMSO), the addition of DMPZ leads to a notable improvement in the cycling stability and discharge capacity.
Similarly, in organic batteries, this compound has been utilized as a p-type organic cathode material. A dual-ion rechargeable battery system has been fabricated with DMPZ as the cathode. In its pristine state, DMPZ is reduced and during the charging process, it undergoes oxidation through anion association. This allows the battery to be charged even without a lithium reservoir in the counter-electrode. Such batteries have demonstrated reversible cycling with distinct voltage plateaus. The performance of these organic batteries can be influenced by the choice of electrolyte anions, as larger anions can lead to weaker electrostatic interactions and affect the stability of the resulting complex, thereby influencing the cell's voltage.
Table 1: Effect of this compound (DMPZ) on Li-O₂ Battery Performance
| Electrolyte System | Observed Enhancement with DMPZ |
|---|---|
| LiTFSI in DMSO | Significant improvement in the reversibility of ORR/OER |
| LiTFSI + LiNO₃ in TEGDME | Notable improvement in cycling stability and discharge capacity |
A significant challenge in the development of organic electrode materials is their potential solubility in the electrolyte, which can lead to a "shuttle effect" and degrade battery performance. In the case of this compound, which is a highly soluble cathode material, extensive electrochemical experiments have suggested that this shuttle effect is not primarily mediated by simple molecular diffusion. Instead, it is thought to occur via an electron-hopping mechanism through an electron self-exchange reaction. This understanding has led to the development of counter-strategies to mitigate this effect, such as pre-treating the anode to form a stable solid-electrolyte interface or using a DMPZ salt instead of the neutral molecule as the active material. These approaches have shown success in improving coulombic efficiency and capacity retention, indicating that the solubility of organic materials like this compound does not inherently preclude their use in high-performance batteries.
Integration into Organic Conductors and Functional Materials
The core structure of phenazine (B1670421) is a key component in the design of novel organic conductors and functional materials. Through methods like Buchwald–Hartwig cross-coupling reactions, the dihydrophenazine unit, a derivative of phenazine, can be incorporated into polymer frameworks. For instance, the cross-coupling of 5,10-dihydrophenazine (B1199026) with dichlorobenzene results in the formation of poly(phenylene-5,10-dihydrophenazine). By creating cross-linked polymer networks based on substituted phenazines, it is possible to develop amorphous cathode materials with enhanced electrochemical performance. These materials can deliver competitive energy densities while offering significantly improved power densities, which is attributed to the fast ion transport within the amorphous organic structure. The strategic tuning of cross-linking density allows for the optimization of the redox-active polymer's morphology and, consequently, its performance in energy storage devices.
Fabrication of Charge-Transfer Complexes
This compound is recognized as a potent electron donor, making it a valuable component in the fabrication of charge-transfer (CT) complexes. nih.gov These complexes are formed by the non-covalent interaction between an electron donor and an electron acceptor molecule, stabilized by a partial transfer of electron density. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the properties of CT complexes involving this compound.
In a study of CT complexes with 1,3,6-trinitro-9,10-phenanthrenequinone as the acceptor, 5,10-dimethylphenazine was identified as the strongest electron donor among a series of 23 aromatic π-electron donors. nih.gov The amount of charge transfer in the ground state for the most effective donors, including DMPZ, was calculated to be in the range of 0.134–0.240 e⁻. nih.gov This significant charge transfer is indicative of a strong donor-acceptor interaction, which is a key characteristic for the development of materials with interesting electronic and optical properties. The formation and properties of these CT complexes are governed by the energy difference between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov
Table 2: Theoretical Properties of the [PQ-DMPZ] Charge-Transfer Complex
| Property | Calculated Value |
|---|---|
| Amount of Charge Transfer (Ground State) | 0.134–0.240 e⁻ |
| HOMO-LUMO Energy Gap (ΔECTCEMO) | 1.04 eV |
Data from a theoretical study with 1,3,6-trinitro-9,10-phenanthrenequinone (PQ) as the acceptor. nih.gov
Optical and Electronic Properties in Advanced Materials
Phenazine derivatives, including this compound, possess distinct optical and electronic properties that make them suitable for applications in advanced materials, such as in organic electroluminescent (EL) devices. The photophysical properties of these compounds are closely linked to their molecular structure. For instance, 5,10-diaryldihydrophenazines, which share the core phenazine structure, have been synthesized and demonstrated to be excellent hole injection materials in EL devices.
The optical properties of phenazine and its derivatives have been investigated through various spectroscopic techniques. The UV-visible absorption spectrum of 5,10-dihydrophenazine, a closely related compound, shows a maximum absorption (λmax) at 350 nm. bohrium.com The electronic properties, such as the HOMO and LUMO energy levels, are crucial for determining their suitability for specific applications in organic electronics. For a series of phenazine-amine based fluorescent materials, HOMO and LUMO energy levels were found to be in the ranges of -5.39 to -5.68 eV and -3.59 to -3.71 eV, respectively. researchgate.net These energy levels, along with their emission characteristics, make them potential candidates for use in optoelectronic devices. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to predict and understand the optical and electronic properties of these materials. researchgate.net
Derivatization Strategies and Structure Activity Relationship Sar Studies
Design and Synthesis of Novel 1,3-Dimethylphenazine Analogues with Modified Substituents
The design and synthesis of novel this compound analogues are guided by strategies aimed at introducing a wide array of functional groups to the core phenazine (B1670421) structure. researchgate.netrsc.orgrsc.org These modifications are intended to modulate the molecule's electronic, optical, and biological properties. A common approach involves the "ligation" of two aromatic rings, which can be achieved through methods like the double Buchwald-Hartwig amination of substituted bromoanilines, followed by an in situ oxidation to form the phenazine core. clockss.org This method is particularly useful for creating unsymmetrically disubstituted phenazines. clockss.org
Another versatile strategy involves the condensation of substituted anilines with fluoronitrobenzene derivatives, followed by reduction of the resulting nitro group and subsequent oxidation with ferric chloride to yield the phenazine salt. researchgate.net This salt can then be treated with various amines to introduce further diversity. researchgate.net More modern, sustainable methods employ visible-light-mediated synthesis using photoredox catalysts like eosin (B541160) Y to construct the phenazine ring from ortho-substituted aromatic amines in water. semanticscholar.org
Specific examples of derivatization include:
Alkoxy Group Introduction : Nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives have been synthesized through a regioselective protocol involving the Buchwald-Hartwig coupling of a dialkoxy-2-nitroaniline with a bromo-2-nitrobenzene derivative. nih.gov
Fused-Ring Systems : Hybrid molecules, such as pyrano[3,2-a]phenazine and benzo[a]pyrano[2,3-c]phenazine derivatives, have been created through multi-component domino reactions, effectively fusing additional heterocyclic rings onto the phenazine framework. nih.govnih.gov
These synthetic methodologies provide a robust toolkit for chemists to systematically modify the this compound scaffold, enabling the exploration of structure-activity relationships. clockss.orgresearchgate.net
Correlation between Methyl Group Position and Electronic Properties
The position of substituent groups on the phenazine ring significantly influences the molecule's electronic properties. rsc.org Methyl groups, being electron-donating in nature, affect the electron density distribution across the heterocyclic aromatic system. While detailed comparative studies focusing specifically on all isomers of dimethylphenazine are not extensively documented in the reviewed literature, the fundamental principles of substituent effects on aromatic systems are well-established. rsc.orgacs.org
Computational studies on the broader phenazine family have shown that the position of electron-donating groups can have a more pronounced effect on electronic properties compared to electron-withdrawing groups, which often exhibit a more uniform influence regardless of their position. acs.org The placement of the two methyl groups at the 1- and 3-positions in this compound creates a specific, asymmetric electronic distribution. This asymmetry influences the molecule's dipole moment, polarizability, and the energy levels of its frontier molecular orbitals (HOMO and LUMO), which in turn dictate its reactivity and photophysical behavior. rsc.org
Impact of Structural Modifications on Redox Characteristics
The redox behavior of the phenazine core is highly sensitive to structural modifications, a characteristic that is crucial for applications in areas like redox flow batteries and as biological electron shuttles. nih.govchemrxiv.org The introduction of substituents can systematically tune the redox potential. rsc.org
The general trend, supported by both computational and experimental studies, is as follows:
Electron-Donating Groups (EDGs) : Substituents like methyl (-CH₃) or amino (-NH₂) groups donate electron density to the phenazine ring. This destabilizes the reduced (anionic) form of the molecule, shifting the redox potential to more negative values. rsc.orgresearchgate.netresearchgate.net
Electron-Withdrawing Groups (EWGs) : Groups like cyano (-CN) or halogens pull electron density from the phenazine ring. This stabilizes the reduced form, making it easier to accept electrons and shifting the redox potential to more positive values. rsc.orgresearchgate.netresearchgate.net
Studies have shown that the shift in redox potential can be proportional to the number of EWGs added. rsc.org For instance, the consecutive addition of cyano groups to a phenazine core shifts the potential by an almost constant value of +0.35 V per group for up to four substitutions. rsc.org Modifications at the nitrogen atoms, such as in N,N'-disubstituted dihydrophenazines, also systematically alter redox behaviors and can lead to the isolation of stable radical cations and dications. acs.org This tunability allows for the precise design of phenazine derivatives with specific electrochemical properties for targeted applications. nih.gov
| Type of Substituent | Example Group(s) | Effect on Electron Density of Phenazine Ring | Impact on Redox Potential | Reference(s) |
|---|---|---|---|---|
| Electron-Donating (EDG) | -CH₃ (Methyl), -NH₂ (Amino) | Increases | Shifts to more negative values | rsc.org, researchgate.net, researchgate.net |
| Electron-Withdrawing (EWG) | -CN (Cyano), Halogens (F, Cl, Br) | Decreases | Shifts to more positive values | rsc.org, researchgate.net, researchgate.net |
Relationship between Molecular Architecture and Specific Biological Interactions
The molecular architecture of phenazine derivatives is directly linked to their biological activity, forming the basis of structure-activity relationship (SAR) studies. nih.govnih.gov Modifications to the this compound core can dramatically alter its interaction with biological targets like enzymes and DNA. nih.govmdpi.com
For example, the development of novel pyrano[3,2-a]phenazine derivatives has yielded compounds with significant antiproliferative activity against cancer cell lines. nih.gov SAR studies on these hybrids revealed that specific substitutions on the pyran ring were crucial for their cytotoxicity. The mechanism of action for one potent compound involved the dual inhibition of topoisomerase I and IIα, cell cycle arrest, and the induction of apoptosis. nih.gov Similarly, SAR studies on benzo[a]pyrano[2,3-c]phenazine derivatives identified that compounds featuring cyano and p-dimethylamino phenyl substituents exhibited the highest growth inhibitory activity against the HepG2 cancer cell line. nih.gov
| Structural Modification | Example Analogue | Observed Biological Interaction/Activity | Reference(s) |
|---|---|---|---|
| Fusion of a pyran ring | Pyrano[3,2-a]phenazine derivatives | Antitumor activity; dual inhibition of topoisomerase I and IIα | nih.gov |
| Fusion of a benzo-pyran ring system | Benzo[a]pyrano[2,3-c]phenazine derivatives | Growth inhibitory activity against various cancer cell lines | nih.gov |
| Hydroxylation / Hydroxy-methylation | Various natural phenazine products | Considered important for antibiotic activity | mdpi.com |
Strategies for Enhancing Solubility and Stability for Research Applications
A significant challenge in the research and application of phenazine compounds, including this compound, is their often poor solubility in aqueous media. nih.gov To overcome this, various formulation strategies have been developed to enhance solubility and stability for research applications. drugdiscoveryonline.comamericanpharmaceuticalreview.com
Specific strategies for phenazine derivatives include:
Chemical Modification : Introducing hydrophilic functional groups to the phenazine core is a direct approach. Adding quaternary ammonium-based substituents or hydroxyl (-OH) groups has been shown to significantly increase water solubility. mdpi.com
Encapsulation : Cyclodextrins can form inclusion complexes with phenazine molecules, effectively encapsulating the hydrophobic compound within a hydrophilic shell. This has been successfully used to create nanoformulations of the phenazine antibiotic iodinin (B1496461), improving its aqueous solubility and allowing for controlled release. nih.gov Dendrimers have also been studied as solubility enhancers, forming complexes through electrostatic or hydrophobic interactions. researchgate.net
General formulation techniques applicable to phenazines include:
Salt Formation : For phenazine derivatives with acidic or basic functional groups, conversion to a salt form is a common and effective method to increase solubility and dissolution rate. americanpharmaceuticalreview.comrsc.org
Amorphous Solid Dispersions : Converting the crystalline form of a compound to a higher-energy amorphous state, typically by dispersing it within a polymer matrix, can enhance solubility. drugdiscoveryonline.comresearcher.life
Lipid-Based Formulations : Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption, particularly for highly lipophilic derivatives. drugdiscoveryonline.comnih.gov
These strategies are crucial for enabling in vitro biological assays and other research applications that require the compound to be dissolved in aqueous buffer systems. drreddys.comwuxiapptec.com
| Strategy | Mechanism | Application Example for Phenazines | Reference(s) |
|---|---|---|---|
| Chemical Modification | Covalent addition of hydrophilic groups (e.g., quaternary ammonium, -OH). | Increases intrinsic aqueous solubility of the phenazine molecule. | mdpi.com |
| Cyclodextrin Encapsulation | Formation of a host-guest inclusion complex, shielding the hydrophobic drug. | Nanoformulations of iodinin with enhanced water solubility. | nih.gov |
| Dendrimer Complexation | Formation of unimolecular micelles via electrostatic or hydrophobic interactions. | Used as nanocarriers to increase solubility of a phenazine N,N′-dioxide derivative. | researchgate.net |
| Salt Formation | Increases solubility and dissolution rate for ionizable compounds. | General strategy for acidic or basic phenazine derivatives. | rsc.org, americanpharmaceuticalreview.com |
| Amorphous Solid Dispersions | Overcomes crystal lattice energy, creating a more soluble, metastable form. | General strategy applicable to poorly soluble crystalline phenazines. | drugdiscoveryonline.com, researcher.life |
Future Research Directions and Unexplored Potential
Integration of Synthetic Biology and Chemical Synthesis for Tailored Phenazine (B1670421) Production
The convergence of synthetic biology and chemical synthesis presents a powerful strategy for the customized production of phenazine compounds, including 1,3-Dimethylphenazine. seqens.com By harnessing the principles of metabolic engineering, researchers can design and construct artificial biosynthetic pathways in microbial hosts to generate novel phenazine derivatives. nih.gov This approach allows for the introduction of specific functionalities and the optimization of production yields, moving beyond the limitations of natural biosynthetic pathways. nih.govfrontiersin.org
Future work in this area could focus on the development of robust microbial chassis with enhanced precursor supply for phenazine biosynthesis. frontiersin.org The exploration of the natural sequence space of phenazine biosynthetic genes can lead to the identification of enzymes with improved catalytic efficiencies or altered substrate specificities, enabling the production of a wider array of tailored phenazines. nih.gov Furthermore, the integration of chemosynthetic steps can provide access to modifications that are not readily achievable through biological routes. This hybrid approach, combining the precision of genetic engineering with the versatility of chemical synthesis, will be instrumental in creating a diverse library of dimethylphenazine analogs for screening and application in various fields. nih.govderpharmachemica.comnih.govmdpi.com
A significant challenge and area for future research lies in optimizing the heterologous production of phenazines in well-characterized host organisms like Pseudomonas putida. nih.gov Understanding and overcoming the metabolic bottlenecks in these engineered strains will be crucial for achieving economically viable production levels. nih.govfrontiersin.org The development of sophisticated genetic tools and high-throughput screening methods will accelerate the design-build-test-learn cycle, facilitating the rapid evolution of efficient microbial cell factories for customized phenazine synthesis.
Development of Advanced Computational Models for Predictive Design of Functionalized Dimethylphenazines
The rational design of functionalized dimethylphenazines with specific properties can be significantly accelerated through the development of advanced computational models. acs.orgnih.govchemrxiv.org Techniques such as Density Functional Theory (DFT) and machine learning (ML) are becoming increasingly powerful in predicting the physicochemical properties of molecules, including their redox potentials. acs.orgnih.govchemrxiv.orgresearchgate.net These predictive models can be trained on existing datasets of phenazine derivatives to establish structure-activity relationships, enabling the in silico screening of vast virtual libraries of novel compounds. acs.orgnih.govchemrxiv.org
Future research should focus on refining these computational approaches to enhance their predictive accuracy and expand the scope of predictable properties. acs.orgnih.govchemrxiv.org This includes the development of more sophisticated feature selection strategies and hyperparameter optimization techniques for ML models. acs.orgnih.gov A hybrid DFT-ML approach has shown promise in accelerating the virtual screening of phenazine derivatives, saving considerable computational and experimental resources. acs.orgnih.govchemrxiv.orgresearchgate.net By leveraging these models, researchers can identify promising candidates with desired electronic and steric properties for specific applications, such as in organic redox flow batteries. acs.orgnih.govchemrxiv.org
Moreover, computational models can provide valuable insights into the reaction mechanisms of phenazine biosynthesis and their interactions with biological targets. researchgate.net Quantum mechanics/molecular mechanics (QM/MM) calculations, for instance, can be employed to elucidate enzymatic reaction pathways and substrate specificities. researchgate.net The integration of these computational tools into the design process will undoubtedly foster a more targeted and efficient approach to the development of novel functionalized dimethylphenazines.
Exploration of Novel Redox-Active Dimethylphenazine Systems for Emerging Technologies
The inherent redox activity of the phenazine core makes this compound and its derivatives attractive candidates for a range of emerging technologies. nih.gov A significant area of future research is their application in energy storage systems, particularly in non-aqueous and aqueous organic redox flow batteries (RFBs). rsc.orgmdpi.comresearchgate.netharvard.edu The ability to tune the redox potential of phenazine derivatives through functionalization allows for the design of both anolytes and catholytes with high voltage and energy density. rsc.orgrsc.orgrsc.org Future work will likely involve the synthesis and characterization of novel dimethylphenazine-based materials with enhanced solubility, stability, and electrochemical performance. rsc.orgmdpi.com
Another promising application is in the field of bioelectrochemical systems, such as microbial fuel cells (MFCs). nih.govresearchgate.netnih.govresearchgate.netmdpi.com Phenazines can act as electron shuttles, facilitating the transfer of electrons from microorganisms to the anode and thereby enhancing the power output of the MFC. nih.govresearchgate.netnih.govresearchgate.net Research in this domain could focus on engineering microbial communities to produce specific phenazines that are particularly efficient in this role or on the direct use of synthetic dimethylphenazine derivatives as exogenous mediators. nih.govnih.govresearchgate.net
The development of phenazine-based sensors and electrochromic devices also represents an exciting avenue for future exploration. The colorimetric changes associated with the redox transitions of phenazines could be harnessed for the development of sensitive and selective analytical tools. The unique electronic properties of these compounds suggest their potential use in a variety of optoelectronic applications.
Unraveling Complex Interplay in Polymicrobial Interactions Involving Phenazines
Phenazines are known to play a crucial role in mediating interactions within complex microbial communities. nih.govasm.orgmdpi.comnih.gov These redox-active molecules can act as signaling molecules, antimicrobial agents, and electron shuttles, profoundly influencing the structure and function of polymicrobial ecosystems. nih.govnih.gov Future research should aim to unravel the complex interplay between phenazine-producing organisms and other members of the microbiota in various environments, from the soil to the human body. asm.orgnih.gov
A key area of investigation is the role of phenazines in modulating antibiotic susceptibility in polymicrobial infections. nih.gov It has been shown that phenazines can either antagonize or potentiate the effects of clinical antibiotics on different bacterial species, a phenomenon with significant clinical implications. nih.gov Understanding the molecular mechanisms underlying these interactions could lead to the development of novel strategies to combat antibiotic resistance.
Furthermore, the protective effects of certain bacteria against phenazine toxicity in fungi highlight the intricate and often unexpected relationships within microbial communities. nih.gov Investigating these protective mechanisms could reveal novel strategies for biocontrol in agriculture or for manipulating microbial communities in clinical settings. The use of advanced techniques such as metagenomics, metatranscriptomics, and metabolomics will be essential in dissecting these complex interactions and understanding the ecological significance of phenazines in their natural context.
Expanding the Mechanistic Understanding of Biological Activities at a Molecular Level
While numerous biological activities have been attributed to phenazine compounds, a detailed mechanistic understanding at the molecular level is often lacking. mdpi.comnih.govresearchgate.net Future research should focus on elucidating the precise molecular targets and pathways through which this compound and its derivatives exert their effects. This includes identifying the specific enzymes, receptors, or cellular processes that are modulated by these compounds. mdpi.comresearchgate.net
For instance, in the context of their anticancer activity, it is important to delineate the specific apoptotic pathways that are activated and the key regulatory proteins that are involved. mdpi.com Understanding how these molecules induce oxidative stress and disrupt cellular redox homeostasis can provide insights into their selective toxicity towards cancer cells. mdpi.com Similarly, in their role as antimicrobial agents, identifying the specific cellular targets and resistance mechanisms will be crucial for their potential development as therapeutic agents. nih.gov
Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can be employed to determine the three-dimensional structures of phenazine-protein complexes, providing a detailed picture of their binding interactions. researchgate.net In combination with biochemical and cell-based assays, these approaches will provide a comprehensive understanding of the structure-activity relationships of dimethylphenazine derivatives, paving the way for the rational design of more potent and selective bioactive molecules. researchgate.netresearchgate.net
Q & A
Basic: What spectroscopic and chromatographic methods are essential for characterizing 1,3-Dimethylphenazine and its derivatives?
Characterization of this compound requires a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR), including H and C NMR, is critical for confirming structural integrity and substituent positions. Infrared (IR) spectroscopy identifies functional groups, such as aromatic C-H stretches and N-containing moieties. Thin-layer chromatography (TLC) and gas chromatography (GC) monitor reaction progress and purity during synthesis. For derivatives, high-resolution mass spectrometry (HRMS) or elemental analysis validates molecular composition. Recrystallization and column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) are standard purification methods .
Advanced: How does this compound function as a redox mediator in lithium-air batteries, and what experimental approaches validate its electrochemical stability?
Basic: What thermodynamic and kinetic factors influence the optimization of reaction conditions for synthesizing this compound derivatives?
Key factors include temperature control (e.g., reflux at 60–100°C), solvent selection (glacial acetic acid for protonation), and stoichiometric ratios of reactants. For hydrazine-based syntheses, excess hydrazine derivatives (e.g., 3,4-dimethylphenylhydrazine) ensure complete conversion of precursors like chalcones. Acid catalysts (e.g., HCl) accelerate cyclization, while inert atmospheres prevent oxidation. Reaction progress is monitored via TLC, and intermediates (e.g., 1,3-selenazabutadienes) are stabilized under controlled thermal conditions .
Advanced: How do structural modifications of this compound influence its redox potential and solubility in non-aqueous electrolytes?
Substituents like alkyl chains or electron-donating groups (-OCH) modulate redox potential by altering electron density on the phenazine core. For instance, branched hydrocarbon chains enhance solubility in aprotic electrolytes (e.g., dimethyl sulfoxide), improving RM mobility and reaction kinetics. Cyclic voltammetry and density functional theory (DFT) calculations correlate substituent effects with shifts in oxidation/reduction peaks. Solubility is quantified via UV-Vis spectroscopy in varying solvent systems, ensuring compatibility with battery electrolytes .
Basic: What are the key challenges in achieving high purity during the synthesis of this compound derivatives, and how can they be addressed methodologically?
Common challenges include byproduct formation (e.g., over-oxidized species) and residual solvents. These are mitigated by:
- Purification : Column chromatography (silica gel, 4:1 petroleum ether/ethyl acetate) separates isomers.
- Recrystallization : Solvent polarity optimization (e.g., ethanol/water mixtures) removes impurities.
- Analytical validation : GC-MS and elemental analysis confirm purity (>98%) .
Advanced: How can computational models predict the degradation pathways of this compound in electrochemical systems?
Basic: What are the primary applications of this compound in energy storage research?
DMPZ is primarily used in lithium-air batteries as a redox mediator to lower charge overpotential and extend cycle life. It also serves as a model compound for studying electron-transfer mechanisms in organic redox flow batteries .
Advanced: What in situ/operando techniques are pivotal for studying this compound’s role in battery systems?
- In situ electrochemical mass spectrometry (EMS) : Tracks gas evolution (O, CO) during cycling.
- X-ray diffraction (XRD) : Monitors cathode morphological changes.
- Electrochemical impedance spectroscopy (EIS) : Quantifies interfacial resistance changes mediated by DMPZ .
Basic: How does the electronic structure of this compound contribute to its redox activity?
The conjugated π-system of the phenazine core enables delocalization of electrons, stabilizing radical intermediates (e.g., DMPZ). Substituents like methyl groups enhance steric protection against dimerization, as confirmed by electron paramagnetic resonance (EPR) spectroscopy .
Advanced: What strategies improve the compatibility of this compound with hybrid solid-liquid electrolyte systems?
- Co-solvent engineering : Adding ionic liquids (e.g., [EMIM][TFSI]) improves DMPZ solubility.
- Functionalized separators : Graphene-coated separators prevent RM crossover while maintaining ionic conductivity.
- Hybrid catalysts : Combining DMPZ with perovskite oxides (e.g., LaNiO) enhances OER kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
